Methaqualone 6-O-|A-D-Glucuronide
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Overview
Description
Methaqualone 6-O-|A-D-Glucuronide is a biochemical compound with the molecular formula C22H22N2O8 and a molecular weight of 442.42 . It is a glucuronide conjugate of methaqualone, a sedative-hypnotic drug that was widely used in the mid-20th century for its calming effects . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of Methaqualone 6-O-|A-D-Glucuronide involves the glucuronidation of methaqualone. This process typically requires the use of glucuronic acid or its derivatives under specific reaction conditions.
Chemical Reactions Analysis
Methaqualone 6-O-|A-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methaqualone 6-O-|A-D-Glucuronide is primarily used in proteomics research. It serves as a biochemical tool for studying protein interactions and functions. Additionally, it can be used in various fields of scientific research, including:
Chemistry: For studying the chemical properties and reactions of glucuronide conjugates.
Biology: For investigating the metabolic pathways and biological effects of methaqualone and its derivatives.
Mechanism of Action
The mechanism of action of Methaqualone 6-O-|A-D-Glucuronide involves its interaction with specific molecular targets and pathways. Methaqualone itself acts as a central nervous system depressant by binding to GABA-A receptors, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This leads to sedative and hypnotic effects . The glucuronide conjugate may have similar interactions, but its specific mechanism of action is less well-studied.
Comparison with Similar Compounds
Methaqualone 6-O-|A-D-Glucuronide can be compared with other glucuronide conjugates and sedative-hypnotic drugs. Similar compounds include:
Methaqualone: The parent compound, known for its sedative-hypnotic effects.
Barbiturates: A class of drugs with similar central nervous system depressant effects.
Benzodiazepines: Another class of sedative-hypnotic drugs that act on GABA-A receptors.
This compound is unique due to its specific glucuronide conjugation, which may affect its pharmacokinetics and biological activity.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-methyl-3-(2-methylphenyl)-4-oxoquinazolin-6-yl]oxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O8/c1-10-5-3-4-6-15(10)24-11(2)23-14-8-7-12(9-13(14)20(24)28)31-22-18(27)16(25)17(26)19(32-22)21(29)30/h3-9,16-19,22,25-27H,1-2H3,(H,29,30)/t16-,17-,18+,19-,22+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXWFAVXGQVYFU-KSSXRGRSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857965 |
Source
|
Record name | 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67982-37-0 |
Source
|
Record name | 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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